molecular formula C15H21N5OS B7562311 N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide

N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide

Cat. No. B7562311
M. Wt: 319.4 g/mol
InChI Key: ASJOYWSEHOHZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole-containing compounds, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
In addition to its anticancer activity, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help protect cells from oxidative stress. Furthermore, it has been found to exhibit anti-inflammatory activity, which can help alleviate inflammation-related conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide in lab experiments is its relatively simple synthesis method. Additionally, the compound exhibits potent anticancer activity, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other therapeutic applications. Finally, research is needed to develop more efficient methods for synthesizing this compound and improving its solubility in aqueous solutions.

Synthesis Methods

The synthesis of N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide involves the reaction of 2-(1-propan-2-yltetrazol-5-ylthio)butan-1-amine with benzyl chloroformate. The reaction is carried out in the presence of a base and an organic solvent, such as dichloromethane or ethyl acetate. The product is obtained after purification by column chromatography.

Scientific Research Applications

N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the major areas of research is its anticancer activity. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-benzyl-2-(1-propan-2-yltetrazol-5-yl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-4-13(22-15-17-18-19-20(15)11(2)3)14(21)16-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJOYWSEHOHZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1)SC2=NN=NN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.